Laurenobiolide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of laurenobiolide involves the assembly of the core germacranolide skeleton and the formation of the α-methylene-γ-lactone moiety . The synthetic pathways typically include cyclization reactions to form the ten-membered carbocyclic core, followed by functional group modifications to introduce the lactone moiety . Specific reaction conditions, such as the use of acidic or basic catalysts and controlled temperatures, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of Laurus nobilis leaves using supercritical fluid extraction techniques . This method involves the use of supercritical carbon dioxide, often with ethanol as a co-solvent, to efficiently extract the compound from plant material . The process is scalable and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Laurenobiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The presence of the α-methylene-γ-lactone moiety makes it reactive towards nucleophiles, such as thiols and amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles under mild acidic or basic conditions .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced lactones, and substituted lactones . These products can exhibit different biological activities compared to the parent compound .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the reactivity of sesquiterpene lactones . In biology and medicine, laurenobiolide has shown promise as an antimicrobial agent, particularly against methicillin-susceptible Staphylococcus aureus (MSSA) . Its allergenic properties have also been investigated, providing insights into its potential use in allergy research . Additionally, this compound’s antioxidant activity makes it a candidate for use in the food and cosmetic industries .
Mechanism of Action
The mechanism of action of laurenobiolide involves its interaction with cellular proteins and enzymes . The α-methylene-γ-lactone moiety can react with nucleophilic sulfhydryl groups in proteins, leading to the inhibition of enzyme activity . This mechanism is responsible for its antimicrobial and cytotoxic effects . This compound targets bacterial cell wall synthesis and protein biosynthesis pathways, disrupting essential cellular processes .
Comparison with Similar Compounds
Laurenobiolide is structurally similar to other sesquiterpene lactones, such as costunolide and dehydrocostus lactone . it exhibits unique biological activities that distinguish it from these compounds . For instance, this compound has shown greater potency against MSSA compared to its isomers, tulipinolide and epi-tulipinolide . This uniqueness is attributed to its specific molecular structure and reactivity .
List of Similar Compounds:- Costunolide
- Dehydrocostus lactone
- Tulipinolide
- Epi-tulipinolide
Properties
CAS No. |
35001-25-3 |
---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(3aR,4R,5E,9E,11aS)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h7-8,14-16H,3,5-6,9H2,1-2,4H3/b10-8+,11-7+/t14-,15+,16+/m1/s1 |
InChI Key |
ORJVLIMAQARNOU-SYQXSARVSA-N |
Isomeric SMILES |
C/C/1=C\[C@H]([C@H]2[C@H](C/C(=C/CC1)/C)OC(=O)C2=C)OC(=O)C |
Canonical SMILES |
CC1=CC(C2C(CC(=CCC1)C)OC(=O)C2=C)OC(=O)C |
Origin of Product |
United States |
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